2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
Description
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is a sulfonamide-substituted leucine derivative characterized by a 4-chlorophenylsulfonyl group attached to the amino moiety of 4-methylpentanoic acid (leucine backbone). Its molecular formula is C₁₂H₁₆ClNO₄S, with a molecular weight of 305.79 g/mol. The compound is synthesized via sulfonylation of leucine using 4-chlorobenzenesulfonyl chloride, followed by purification and characterization via techniques such as NMR spectroscopy and elemental analysis .
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAXKZOSVQFXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of L-Leucine Methyl Ester
The most widely documented method involves the reaction of L-leucine methyl ester with 4-chlorobenzenesulfonyl chloride under basic aqueous conditions.
Procedure :
- L-leucine methyl ester (1.0 equiv) is dissolved in distilled water or a water-acetone mixture.
- 4-Chlorobenzenesulfonyl chloride (1.5 equiv) and sodium acetate (2.0 equiv) are added sequentially.
- The reaction is heated to 80–85°C for 4–8 hours, forming the intermediate methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate .
- The ester is hydrolyzed using 6M HCl or NaOH at reflux to yield the target carboxylic acid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (sulfonylation) | 82–90% | |
| Hydrolysis Efficiency | >95% | |
| Melting Point (final) | 136–138°C |
Direct Sulfonylation of L-Leucine
Alternative approaches bypass the ester intermediate by directly sulfonylating L-leucine , though this requires precise pH control to maintain amine reactivity.
Procedure :
- L-leucine is suspended in an aqueous ammonia solution (25% w/w) at 30–35°C.
- 4-Chlorobenzenesulfonyl chloride (1.2 equiv) is added dropwise over 2 hours.
- The mixture is acidified to pH 5–6 with 30% HCl , precipitating the product.
Optimization Insights :
- Excess sulfonyl chloride leads to disubstitution byproducts (e.g., 4,4'-dichlorodiphenyl sulfone ), necessitating stoichiometric precision.
- Yields improve with slow reagent addition and temperatures below 40°C.
Reaction Mechanism and Stereochemical Considerations
Nucleophilic Acyl Substitution
The sulfonylation proceeds via nucleophilic attack of the leucine amine on the electrophilic sulfur in 4-chlorobenzenesulfonyl chloride , followed by HCl elimination:
$$
\text{R-NH}2 + \text{Cl-SO}2\text{-Ar} \rightarrow \text{R-NH-SO}_2\text{-Ar} + \text{HCl}
$$
Stereochemical Integrity :
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
- FTIR : Peaks at 1380 cm⁻¹ (S=O symmetric stretch) and 3300 cm⁻¹ (N-H stretch) confirm sulfonamide formation.
- ¹H NMR : A singlet at δ 1.4–1.6 ppm corresponds to the leucine isobutyl group, while aromatic protons resonate at δ 7.6–7.8 ppm.
Industrial-Scale Synthesis and Byproduct Management
Waste Minimization Strategies
The patent-preferenced method (EP0115328B1) emphasizes ecological efficiency by:
Scalability Challenges
- Temperature Control : Exothermic sulfonylation requires jacketed reactors to maintain 30–35°C.
- Solvent Selection : Water-based systems reduce costs but necessitate efficient stirring to prevent clumping.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Ester Intermediate | High purity, scalable | Additional hydrolysis step | 82–90% |
| Direct Sulfonylation | Fewer steps | pH sensitivity, lower yields | 70–85% |
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is a chemical compound with the molecular formula C12H16ClNO4S and a molecular weight of 305.78 g/mol. It features a sulfonamide group, which contributes to its various biological activities, including antibacterial and anti-inflammatory effects. The presence of the 4-chlorophenyl group enhances the compound's reactivity and biological interactions.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation Oxidation can occur using oxidizing agents like potassium permanganate in an acidic medium, leading to the formation of sulfonic acid derivatives.
- Reduction Reduction reactions can be carried out using reducing agents such as sodium borohydride in methanol, resulting in amine derivatives.
- Substitution The chlorophenyl group can undergo substitution reactions with nucleophiles like amines in the presence of a base such as sodium hydroxide, forming substituted chlorophenyl derivatives.
Scientific Research Applications
This compound is widely used in scientific research across chemistry, biology, and medicine. Its applications include:
- Proteomics Research It is employed as a reagent for analyzing proteins and peptides.
- Biological Studies It is investigated for its potential effects on cellular processes and pathways.
- Medicinal Chemistry It is explored for potential therapeutic applications and as a precursor for drug development.
The compound has demonstrated moderate to strong inhibitory effects against various bacterial strains.
| Bacterial Strain | Inhibition Activity |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Moderate |
Enzyme Inhibition
This compound shows promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Studies have reported IC50 values indicating potent inhibition, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with proteins and enzymes, leading to changes in their activity and function. The sulfonylamino group plays a crucial role in these interactions, facilitating the binding of the compound to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of para-substituted benzenesulfonamides with variations in the substituent on the phenyl ring. Key analogs include:
2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic Acid
- Molecular Formula: C₁₂H₁₆BrNO₄S
- Molecular Weight : 350.29 g/mol
- Key Differences : Bromine, being larger (atomic radius 1.15 Å) and more polarizable than chlorine, increases molecular weight and may enhance steric hindrance. This substitution could reduce solubility in polar solvents compared to the chloro analog .
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic Acid
- Molecular Formula: C₁₃H₁₈NO₅S
- Molecular Weight : 300.35 g/mol
- Key Differences : The methoxy group (-OMe) is electron-donating, which may decrease the acidity of the sulfonamide NH group (pKa ~9–10 vs. ~8–9 for chloro derivatives). This substitution enhances solubility in organic solvents due to reduced polarity .
2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic Acid
- Molecular Formula: C₁₂H₁₆FNO₄S
- Molecular Weight : 289.32 g/mol
- However, its smaller size (atomic radius 0.64 Å) minimizes steric effects compared to chloro/bromo analogs .
Table 1: Comparative Analysis of Structural Analogs
| Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| -Cl | C₁₂H₁₆ClNO₄S | 305.79 | Moderate acidity, balanced solubility |
| -Br | C₁₂H₁₆BrNO₄S | 350.29 | Increased steric hindrance, lower solubility |
| -OMe | C₁₃H₁₈NO₅S | 300.35 | Enhanced organic solubility, reduced acidity |
| -F | C₁₂H₁₆FNO₄S | 289.32 | High electronegativity, improved H-bonding |
Research Findings and Trends
- Electronic Effects : Electron-withdrawing groups (Cl, Br, F) increase the acidity of the carboxylic acid (pKa ~2–3) and sulfonamide NH (pKa ~8–10), favoring ionic interactions in aqueous environments.
- Solubility: Methoxy derivatives exhibit higher solubility in non-polar solvents (e.g., DMSO) due to reduced polarity, whereas halogenated analogs prefer polar solvents like water or ethanol .
- Biological Relevance : Fluorinated analogs are often prioritized in drug design for their metabolic stability and bioavailability, while brominated derivatives may serve as radiolabeling candidates .
Biological Activity
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid, also known by its chemical identifier 68305-77-1, is a compound that has garnered attention in scientific research for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C12H16ClNO4S
- Molecular Weight : 305.78 g/mol
The compound features a sulfonamide group, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects. The presence of the 4-chlorophenyl group is significant in enhancing the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The sulfonylamino moiety facilitates binding to target sites, altering enzyme activity and cellular processes. This mechanism underlies its potential therapeutic applications.
Antibacterial Activity
Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial properties. In studies involving various bacterial strains, including Salmonella typhi and Bacillus subtilis, this compound demonstrated moderate to strong inhibitory effects.
| Bacterial Strain | Inhibition Activity |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Studies have reported IC50 values indicating potent inhibition, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
Anti-inflammatory and Antitumor Activities
Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation. Additionally, its structural similarity to known anticancer agents warrants further investigation into its antitumor efficacy.
Case Studies and Research Findings
- Antibacterial Screening : A study synthesized various derivatives of sulfonamide compounds, including this compound, and evaluated their antibacterial efficacy against multiple strains. The results indicated significant activity against pathogenic bacteria, supporting its potential use in antibiotic development .
- Enzyme Binding Studies : Docking studies have been conducted to elucidate the binding interactions between the compound and bovine serum albumin (BSA), indicating favorable binding affinities that correlate with its biological activity .
- Therapeutic Applications : The compound's role as a precursor in drug development has been explored, particularly in the context of synthesizing new therapeutic agents targeting inflammatory diseases and cancers .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid, and how can purity be ensured?
Methodological Answer:
The compound is typically synthesized via sulfonylation of the parent amino acid (e.g., leucine derivatives) using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). A critical step involves maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl chloride. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity validation should combine HPLC (>97% by area) and NMR (absence of unreacted amine or sulfonyl chloride peaks). For example, Arshad et al. (2012) achieved 83% yield using similar sulfonylation protocols .
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Key signals include the sulfonamide NH (~10-12 ppm) and the methylpentanoic acid backbone (δ ~1.2-2.5 ppm for CH3 groups, δ ~4.0 ppm for α-proton adjacent to the sulfonamide). Compare with literature data for analogous sulfonamides .
- IR Spectroscopy : Confirm sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
- X-ray Crystallography : For absolute configuration verification, single-crystal X-ray diffraction (as in Arshad et al., 2012) resolves stereochemical ambiguities .
Basic: What are the solubility challenges of this compound, and how can they be addressed in experimental workflows?
Methodological Answer:
The compound exhibits limited solubility in water due to its hydrophobic 4-chlorophenyl and methylpentanoic acid groups. For in vitro assays:
- Use polar aprotic solvents (DMSO, DMF) for stock solutions.
- Adjust pH to deprotonate the carboxylic acid (e.g., sodium bicarbonate buffer, pH 8-9) to enhance aqueous solubility .
- For chromatography, optimize mobile phases with methanol/water gradients containing 0.1% formic acid .
Advanced: How can researchers resolve contradictions between experimental X-ray crystallography data and computational structural models?
Methodological Answer:
Discrepancies often arise in bond angles or torsion angles due to crystal packing forces not accounted for in gas-phase DFT calculations. To resolve:
- Perform periodic DFT calculations (e.g., using VASP or Quantum ESPRESSO) incorporating crystal lattice parameters .
- Compare experimental (X-ray) and computed Hirshfeld surfaces to identify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing conformation .
- Validate with solid-state NMR to cross-check dynamic structural features .
Advanced: What experimental design is recommended for evaluating this compound's antifungal activity against Candida species?
Methodological Answer:
- Agar Disk Diffusion : Prepare compound solutions (2–20 μM in DMSO), apply to sterile disks, and measure inhibition zones against C. albicans ATCC 10231. Zones >15 mm indicate activity .
- MIC Determination : Use broth microdilution (CLSI M27-A3 protocol) with RPMI-1640 medium. Include positive controls (fluconazole) and assess synergism with standard antifungals .
- Mechanistic Studies : Perform time-kill assays and evaluate ergosterol biosynthesis inhibition via LC-MS .
Advanced: How can stereochemical impurities (e.g., enantiomers) be detected and resolved in this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) + 0.1% TFA. Monitor retention times against enantiomerically pure standards .
- Enzymatic Resolution : Incubate racemic mixtures with acylase I (e.g., from Aspergillus spp.) to selectively hydrolyze one enantiomer .
- Circular Dichroism (CD) : Compare CD spectra with known configurations to identify undesired stereoisomers .
Advanced: How should researchers troubleshoot unexpected reactivity during sulfonylation (e.g., low yields or side products)?
Methodological Answer:
- Side Reactions : Competing hydrolysis of sulfonyl chloride can be minimized by using molecular sieves or anhydrous solvents. Monitor reaction progress via TLC (ethyl acetate/hexane, UV detection) .
- Low Yields : Optimize stoichiometry (1.2 eq sulfonyl chloride per amine) and temperature (0°C to room temperature gradient) .
- Byproducts : Characterize impurities (e.g., disulfonates) via LC-MS and adjust reaction time (<6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
